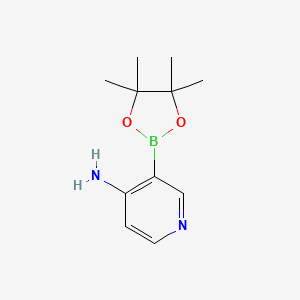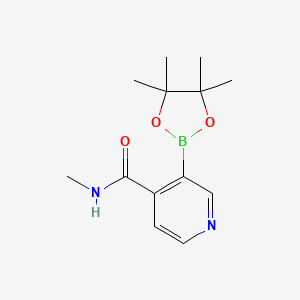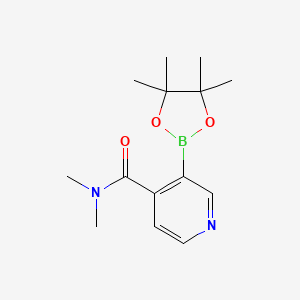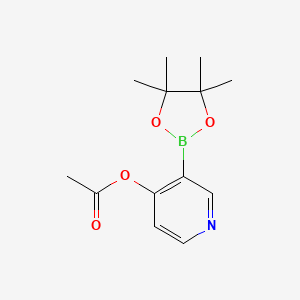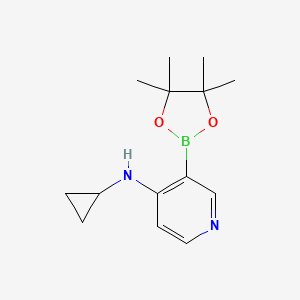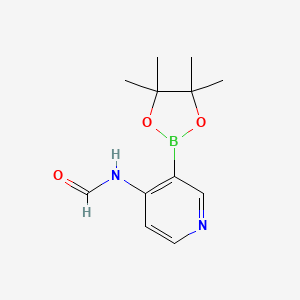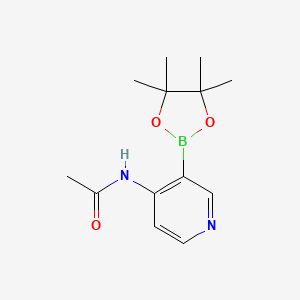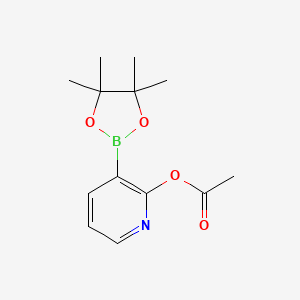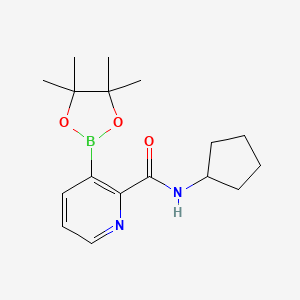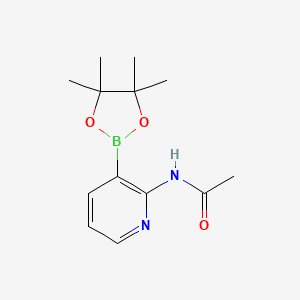
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MPB) is an organic compound used in various scientific research applications. It is a boronic acid ester of methylcarbamoyl pyridine, and is used as a building block in organic synthesis and as a reagent in various reactions. MPB is a versatile compound that has been used in many areas of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It has been used in the synthesis of various drugs, including antidiabetic agents and antibiotics, and in the study of the mechanism of action of certain drugs. Additionally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the boronic acid group of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester binds to the active sites of enzymes, thereby inhibiting their activity. In addition, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain proteins, leading to the formation of covalent bonds and the inhibition of protein function.
Biochemical and Physiological Effects
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins and other molecules. Additionally, it has been shown to interact with certain proteins, resulting in the inhibition of their function. Furthermore, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain receptors, leading to the modulation of their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used in a wide range of reactions, and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, one of the main limitations of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is not very stable, and is prone to degradation under certain conditions.
Zukünftige Richtungen
In the future, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used in a variety of research applications, including the development of new drugs and therapies. Additionally, it could be used to study the mechanism of action of certain drugs, and to study the structure and function of proteins. Furthermore, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new methods for synthesizing organic compounds. Finally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be accomplished via a two-step reaction. The first step involves the reaction of pyridine-3-boronic acid with methyl carbamate in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the addition of pinacol to the reaction mixture, which is then heated to a temperature of approximately 100°C. The resulting product is a white solid that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAWRYTFGERMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

